N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(methylthio)benzamide
Description
"N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(methylthio)benzamide" is a synthetic small molecule characterized by a hybrid structure combining an indoline scaffold, a cyclopentanecarbonyl substituent, and a 2-(methylthio)benzamide moiety. The 2-(methylthio)benzamide moiety may contribute to electron-rich aromatic interactions and metabolic stability due to the methylthio (-SMe) group. This compound is hypothesized to target protein-protein interactions or enzymatic sites, though its specific biological activity remains under investigation .
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-2-methylsulfanylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-27-20-9-5-4-8-18(20)21(25)23-17-11-10-15-12-13-24(19(15)14-17)22(26)16-6-2-3-7-16/h4-5,8-11,14,16H,2-3,6-7,12-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTIDCMNVFXMMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NC2=CC3=C(CCN3C(=O)C4CCCC4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with cyclopentanone under acidic conditions.
Introduction of the Cyclopentanecarbonyl Group: The cyclopentanecarbonyl group is introduced via Friedel-Crafts acylation, using cyclopentanoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Methylthio Group: The methylthio group is introduced through nucleophilic substitution, where a thiol reagent reacts with a suitable leaving group on the benzamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(methylthio)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylthio group can be replaced by other nucleophiles such as amines or halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(methylthio)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(methylthio)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.
Affecting Gene Expression: Influencing the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other indole/indoline-derived benzamide analogs. Below is a detailed comparison based on substituent variations, synthetic routes, and inferred pharmacological properties.
Key Structural Analogues
N-(1-(4-Methoxybenzyl)-1H-indol-6-yl)-2-(methylthio)benzamide (Compound 20)
- Substituent Differences :
- Indole N1-Substituent : 4-Methoxybenzyl vs. cyclopentanecarbonyl.
- Benzamide Group : Identical 2-(methylthio) substitution.
- Synthetic Route : Prepared via EDC/DMAP-mediated coupling of 2-(methylthio)benzoic acid with a 4-methoxybenzyl-protected indole precursor. This contrasts with the cyclopentanecarbonyl analog, which likely requires acylation of indoline with cyclopentanecarbonyl chloride prior to benzamide coupling.
- Inferred Properties :
- The 4-methoxybenzyl group may enhance solubility due to its polar methoxy group but reduce metabolic stability compared to the cyclopentanecarbonyl moiety.
- The rigid cyclopentane ring in the target compound could improve target binding affinity by restricting conformational flexibility.
N-(1-Benzylindolin-6-yl)-2-(methylsulfonyl)benzamide (Hypothetical analog based on structural trends)
- Substituent Differences :
- Indoline N1-Substituent : Benzyl vs. cyclopentanecarbonyl.
- Benzamide Group : Methylsulfonyl (-SO2Me) vs. methylthio (-SMe).
- Inferred Properties :
- Benzyl substituents are common in kinase inhibitors but may confer off-target interactions absent in the cyclopentanecarbonyl variant.
Data Table: Structural and Property Comparison
*Predicted using fragment-based methods (e.g., Moriguchi LogP).
Research Findings and Trends
- Metabolic Stability : Methylthio (-SMe) groups are less prone to oxidative metabolism than methylsulfonyl (-SO2Me) or methoxy (-OMe) groups, aligning with the target compound’s predicted stability.
- Target Selectivity : Cyclopentanecarbonyl’s steric bulk may reduce off-target effects compared to flat aromatic substituents like benzyl or methoxybenzyl.
Biological Activity
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-2-(methylthio)benzamide is a compound that has recently gained attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Indoline core : A bicyclic structure known for various biological activities.
- Cyclopentanecarbonyl group : This moiety may influence the compound's interaction with biological targets.
- Methylthio group : Often associated with enhanced pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate the activity of certain enzymes and receptors, leading to altered cellular processes such as apoptosis and proliferation.
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, the compound exhibited significant cytotoxic effects on lung cancer cell lines, with IC50 values indicating effective concentrations required to reduce cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 5.13 |
| HCC827 (Lung) | 7.02 |
| NCI-H358 (Lung) | 4.01 |
These results suggest that this compound could serve as a promising candidate for further development in cancer therapeutics .
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis, although specific pathways remain to be elucidated.
Case Studies
A notable study investigated the effects of this compound on human lung fibroblast cells (MRC-5). While it demonstrated effectiveness against cancer cells, it also exhibited moderate cytotoxicity on normal cells, indicating a need for structural optimization to enhance selectivity for tumor cells over healthy tissues .
Future Directions
Research is ongoing to explore the full therapeutic potential of this compound. Key areas of focus include:
- Mechanistic studies : Understanding how the compound interacts at the molecular level with its targets.
- Structure-activity relationship (SAR) : Modifying the chemical structure to improve potency and selectivity.
- In vivo studies : Evaluating the efficacy and safety in animal models before proceeding to clinical trials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
